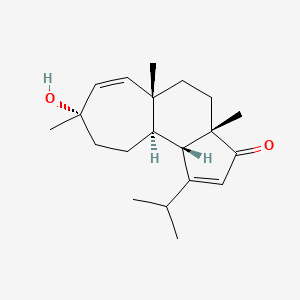
Cyanthiwigin U
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanthiwigin U is a natural product found in Myrmekioderma rea with data available.
科学研究应用
Synthesis Methodologies
The total synthesis of Cyanthiwigin U represents a significant achievement in organic chemistry. The compound was synthesized through a twelve-step process with an overall yield of 17%. A key step involved a two-directional tandem metathesis reaction that successfully formed the cyclohepta[e]indene core from a bicyclo[2.2.2]octene precursor . This synthetic pathway not only demonstrates the feasibility of producing this compound but also provides insights into the methodologies applicable for synthesizing complex natural products.
This compound's biological activities have been explored through various studies:
- Microbial Transformations : Research has shown that microbial transformations can enhance the biological activity of cyanthiwigins. For instance, specific actinomycetes cultures metabolized Cyanthiwigin B into more active derivatives, indicating that similar studies could be conducted for this compound to explore enhanced efficacy against pathogens .
- Anticancer Research : Ongoing investigations into the anticancer properties of related compounds suggest that further exploration of this compound could yield important findings in cancer therapeutics. The structural characteristics common to cyanthiwigins may confer unique mechanisms of action against tumor cells .
Case Studies and Research Findings
常见问题
Basic Research Questions
Q. What are the key challenges in synthesizing Cyanthiwigin U, and how can researchers address them methodologically?
this compound’s synthesis involves multi-step catalytic processes, such as RuCl₄-mediated epoxide cleavage and subsequent cyclization . Challenges include controlling stereochemistry and minimizing side reactions. To address these:
- Stereochemical control : Use chiral catalysts or auxiliaries to direct enantioselectivity.
- Reaction optimization : Employ Design of Experiments (DoE) to test variables (temperature, solvent, catalyst loading) systematically .
- Validation : Confirm intermediates via NMR and mass spectrometry, ensuring reproducibility by adhering to standardized protocols for catalyst activation .
Q. How is the structural characterization of this compound validated in novel synthetic routes?
Structural validation requires a combination of spectroscopic and computational methods:
- Spectroscopy : Compare 1H/13C NMR and IR data with literature values for known analogs.
- X-ray crystallography : Resolve absolute configuration for novel derivatives .
- Computational validation : Use density functional theory (DFT) to predict NMR chemical shifts and verify experimental data alignment .
Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?
Prioritize target-specific assays based on this compound’s known biological context (e.g., cytotoxicity, antimicrobial activity):
- Cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 quantification.
- Antimicrobial activity : Employ disk diffusion or microdilution assays against Gram-positive/negative strains.
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across biological replicates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?
Discrepancies may arise from variations in assay conditions, impurity profiles, or cell-line specificity. Strategies include:
- Meta-analysis : Systematically compare published protocols (e.g., incubation time, solvent used) to identify confounding variables .
- Reproducibility testing : Replicate studies under standardized conditions, ensuring purity (>95% by HPLC) and rigorous solvent-evaporation protocols to eliminate residual solvents affecting bioactivity .
- Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to isolate target pathways and reduce off-target effects .
Q. What advanced catalytic strategies improve enantiomeric excess in this compound synthesis?
- Asymmetric catalysis : Screen chiral ligands (e.g., BINAP, Salen) with transition metals (Ru, Pd) to enhance stereoselectivity .
- Enzymatic catalysis : Explore engineered enzymes (e.g., ketoreductases) for site-specific reductions, leveraging directed evolution for improved activity .
- Kinetic resolution : Monitor reaction progress via inline FTIR or HPLC to terminate reactions at optimal conversion points, minimizing racemization .
Q. How can computational modeling guide the optimization of this compound’s synthetic pathways?
- Retrosynthetic analysis : Use AI-driven platforms (e.g., Chematica) to propose efficient routes prioritizing atom economy and step reduction.
- Transition-state modeling : Apply DFT to predict energy barriers for key steps (e.g., cyclization), identifying catalysts that lower activation energy .
- Machine learning : Train models on published reaction data to predict yields and side-products under varying conditions .
Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?
- Non-linear regression : Fit dose-response curves using the Hill equation to calculate EC50 and Hill coefficients.
- ANOVA with post-hoc tests : Compare multiple analogs’ bioactivity, adjusting for family-wise error rates (e.g., Tukey’s HSD).
- Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening data to identify structural features correlating with activity .
Q. Methodological Guidelines
- Data integrity : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral data and synthetic procedures .
- Contradiction resolution : Apply the “principal contradiction” framework to prioritize variables with the largest impact on outcomes .
- Ethical compliance : Document synthetic byproducts and assess environmental toxicity to align with green chemistry principles .
属性
分子式 |
C20H30O2 |
|---|---|
分子量 |
302.5 g/mol |
IUPAC 名称 |
(3aS,5aS,8S,10aR,10bS)-8-hydroxy-3a,5a,8-trimethyl-1-propan-2-yl-4,5,9,10,10a,10b-hexahydrocyclohepta[e]inden-3-one |
InChI |
InChI=1S/C20H30O2/c1-13(2)14-12-16(21)20(5)11-9-18(3)8-10-19(4,22)7-6-15(18)17(14)20/h8,10,12-13,15,17,22H,6-7,9,11H2,1-5H3/t15-,17-,18-,19+,20-/m1/s1 |
InChI 键 |
XIHVWXFBGJURKU-RACLHMPKSA-N |
SMILES |
CC(C)C1=CC(=O)C2(C1C3CCC(C=CC3(CC2)C)(C)O)C |
手性 SMILES |
CC(C)C1=CC(=O)[C@@]2([C@H]1[C@H]3CC[C@](C=C[C@@]3(CC2)C)(C)O)C |
规范 SMILES |
CC(C)C1=CC(=O)C2(C1C3CCC(C=CC3(CC2)C)(C)O)C |
同义词 |
(+)-cyanthiwigin U cyanthiwigin U |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















